2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Description
2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C23H23FN6O2S and its molecular weight is 466.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
The compound interacts with its target, TRPV1, by binding to it and acting as an antagonist . This means it blocks the action of TRPV1, preventing it from responding to stimuli .
Biochemical Pathways
The antagonistic action on TRPV1 affects various biochemical pathways. TRPV1 is involved in pain perception and inflammation, so blocking its action can potentially lead to analgesic and anti-inflammatory effects .
Pharmacokinetics
The compound is described as being orally available , suggesting it can be absorbed through the gastrointestinal tract.
Result of Action
The molecular and cellular effects of the compound’s action include the potential inhibition of pain perception and inflammation due to its antagonistic effect on TRPV1 . This could potentially lead to relief from conditions associated with these symptoms.
Properties
IUPAC Name |
4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2S/c24-16-6-2-3-7-17(16)27-9-11-28(12-10-27)19(31)13-30-23(32)29-14-25-22-20(21(29)26-30)15-5-1-4-8-18(15)33-22/h2-3,6-7,14H,1,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPDUSWTOHWDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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